molecular formula C9H11N3O2 B1295924 N-[2-(hydrazinocarbonyl)phenyl]acetamide CAS No. 6635-75-2

N-[2-(hydrazinocarbonyl)phenyl]acetamide

Cat. No. B1295924
CAS RN: 6635-75-2
M. Wt: 193.2 g/mol
InChI Key: QECAIFFXHWSKAI-UHFFFAOYSA-N
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Description

N-[2-(hydrazinocarbonyl)phenyl]acetamide, also known as N-acetyl-N'-phenylhydrazine, is an important intermediate in the synthesis of many organic compounds. It is a white or off-white solid with a slightly bitter taste, soluble in water and slightly soluble in alcohol. It has a melting point of 81-82°C and a boiling point of 250°C. N-[2-(hydrazinocarbonyl)phenyl]acetamide is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[2-(hydrazinocarbonyl)phenyl]acetamide involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde, which is then reacted with ethyl acetate to form N'-[2-(acetylamino)phenyl]hydrazinecarboximidamide. This compound is then reacted with acetic anhydride to form N-[2-(hydrazinocarbonyl)phenyl]acetamide.

Starting Materials
2-nitrobenzaldehyde, hydrazine hydrate, ethyl acetate, acetic anhydride

Reaction
Step 1: React 2-nitrobenzaldehyde with hydrazine hydrate in ethanol to form 2-hydrazinobenzaldehyde., Step 2: React 2-hydrazinobenzaldehyde with ethyl acetate in ethanol to form N'-[2-(acetylamino)phenyl]hydrazinecarboximidamide., Step 3: React N'-[2-(acetylamino)phenyl]hydrazinecarboximidamide with acetic anhydride in ethanol to form N-[2-(hydrazinocarbonyl)phenyl]acetamide.

Scientific Research Applications

N-[2-(hydrazinocarbonyl)phenyl]acetamide has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used as a source of hydrazine, a useful reducing agent. In addition, it has been used in the synthesis of a variety of organic compounds, including aminophenols, aminobenzoic acids, and aminobenzamides.

Mechanism Of Action

N-[2-(hydrazinocarbonyl)phenyl]acetamide is an intermediate in the synthesis of a variety of organic compounds. It is formed through a condensation reaction between an intermediate, N-(2-hydroxybenzoyl)phenylhydrazine, and acetamide, in the presence of a base such as sodium hydroxide.

Biochemical And Physiological Effects

N-[2-(hydrazinocarbonyl)phenyl]acetamide has not been studied for its biochemical and physiological effects in humans or animals. As it is an intermediate in the synthesis of a variety of organic compounds, it is not likely to have any direct biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

N-[2-(hydrazinocarbonyl)phenyl]acetamide is a useful intermediate in the synthesis of a variety of organic compounds. It is relatively easy to synthesize, and the reaction is generally fast and efficient. The reaction is also relatively inexpensive, making it an attractive option for laboratory experiments. However, the reaction is sensitive to the presence of moisture, and the product can be unstable, so it is important to store the product in a dry, airtight container.

Future Directions

N-[2-(hydrazinocarbonyl)phenyl]acetamide can be used as a precursor in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It can also be used as a source of hydrazine, a useful reducing agent. In addition, it can be used in the synthesis of aminophenols, aminobenzoic acids, and aminobenzamides. Future research should focus on developing more efficient and cost-effective methods of synthesizing N-[2-(hydrazinocarbonyl)phenyl]acetamide, as well as exploring its potential applications in the synthesis of other organic compounds.

properties

IUPAC Name

N-[2-(hydrazinecarbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(13)11-8-5-3-2-4-7(8)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECAIFFXHWSKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287660
Record name N-[2-(hydrazinocarbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(hydrazinocarbonyl)phenyl]acetamide

CAS RN

6635-75-2
Record name NSC52071
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-(hydrazinocarbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLANTHRANILIC ACID HYDRAZIDE
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